molecular formula C12H14ClNO4S B3132866 1-((4-Chlorophenyl)sulfonyl)piperidine-2-carboxylic acid CAS No. 379223-45-7

1-((4-Chlorophenyl)sulfonyl)piperidine-2-carboxylic acid

Cat. No.: B3132866
CAS No.: 379223-45-7
M. Wt: 303.76 g/mol
InChI Key: JDTVYLYLRFCWMK-UHFFFAOYSA-N
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Description

1-((4-Chlorophenyl)sulfonyl)piperidine-2-carboxylic acid is an organic compound with the molecular formula C12H14ClNO4S It is a derivative of piperidine, a six-membered heterocyclic amine, and features a chlorophenylsulfonyl group attached to the piperidine ring

Preparation Methods

The synthesis of 1-((4-Chlorophenyl)sulfonyl)piperidine-2-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with piperidine and 4-chlorobenzenesulfonyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.

    Procedure: Piperidine is reacted with 4-chlorobenzenesulfonyl chloride under anhydrous conditions to form the intermediate 1-((4-Chlorophenyl)sulfonyl)piperidine.

Chemical Reactions Analysis

1-((4-Chlorophenyl)sulfonyl)piperidine-2-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

1-((4-Chlorophenyl)sulfonyl)piperidine-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-((4-Chlorophenyl)sulfonyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-((4-Chlorophenyl)sulfonyl)piperidine-2-carboxylic acid can be compared with other similar compounds, such as:

    1-((4-Chlorophenyl)sulfonyl)piperidine-4-carboxylic acid: This compound has a similar structure but with the carboxylic acid group attached to the 4-position of the piperidine ring instead of the 2-position.

    Pyrrolidine derivatives: These compounds share a similar heterocyclic structure but with a five-membered ring instead of a six-membered piperidine ring.

Properties

IUPAC Name

1-(4-chlorophenyl)sulfonylpiperidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO4S/c13-9-4-6-10(7-5-9)19(17,18)14-8-2-1-3-11(14)12(15)16/h4-7,11H,1-3,8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDTVYLYLRFCWMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)O)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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